

# Structure-Activity Relationship of M4K2281 and Analogs as Potent ALK2 Inhibitors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: M4K2281  
Cat. No.: B15136520

[Get Quote](#)

A comparative guide for researchers in drug development, this document outlines the structure-activity relationship (SAR) of **M4K2281**, a selective inhibitor of activin receptor-like kinase-2 (ALK2), and its related compounds. The guide provides a detailed comparison of their biochemical and cellular activities, supported by experimental data and protocols.

**M4K2281** is a potent and selective inhibitor of ALK2, a serine/threonine kinase that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway.[1][2] Dysregulation of ALK2 signaling is implicated in diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[2][3][4] **M4K2281** belongs to a class of 3,5-diphenylpyridine compounds and was developed through the SAR expansion of the lead compound LDN-214117 and its subsequent analog, M4K2009.[2][5]

## Comparative Analysis of Inhibitor Potency and Selectivity

The development of **M4K2281** and its analogs focused on introducing conformational constraints to the M4K2009 scaffold to enhance potency and selectivity. This was achieved by synthesizing a series of compounds with 5- to 7-membered ether-linked and 7-membered amine-linked rings.[2]

The data presented below summarizes the inhibitory activities of **M4K2281** and its key analogs against ALK2 and the closely related ALK5. The introduction of a 7-membered ring system, as seen in **M4K2281**, generally led to a significant increase in potency against ALK2.[2][5]

Compound	Ring Size	Linkage	ALK2 IC50 (nM) [Biochemical]	ALK2 IC50 (nM) [Cellular]	ALK5 IC50 (nM) [Biochemical]	Selectivity (ALK5/ALK2)
M4K2009	-	-	10	30	1800	180
M4K2286	5	Ether	150	250	>10000	>67
M4K2277	6	Ether	12	45	2500	208
M4K2207	7	Ether	3	15	1500	500
M4K2281	7	Ether	2	12	800	400
M4K2308	7	Ether	3	18	1200	400
M4K2303	7	Amine	3	10	1100	367
M4K2304	7	Amine	3	15	>10000	>3333
M4K2306	7	Amine	8	20	>10000	>1250

Data sourced from González-Álvarez H, et al., J Med Chem. 2024.[1]

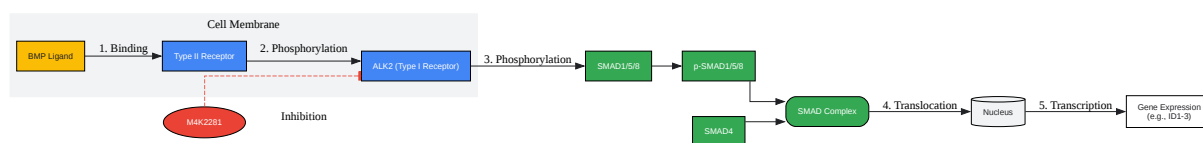
#### Key SAR Insights:

- **Conformational Constraint:** The introduction of a 7-membered ring, whether ether- or amine-linked, resulted in the most potent ALK2 inhibitors in the series, with IC50 values in the low nanomolar range.[2][5] This suggests that the constrained 7-membered ring system locks the molecule in a bioactive conformation favored for ALK2 binding.[5]
- **Ring Size:** The 5-membered ring analog (M4K2286) was the least potent, while the 6-membered analog (M4K2277) showed potency comparable to the parent compound M4K2009 in biochemical assays but was less active in cellular assays.[2]
- **Piperazine Methylation:** **M4K2281** features a methylated solvent-exposed piperazine moiety. [2] This modification eliminates a hydrogen-bond donor, which has been shown to increase permeability and reduce efflux by proteins like P-glycoprotein.[2]

- Selectivity: While all 7-membered ring analogs demonstrated high potency against ALK2, they exhibited significant differences in their activity against ALK5.[2][5] Notably, the amine-linked compounds M4K2304 and M4K2306 showed exceptional selectivity for ALK2 over ALK5.[2]

## Mechanism of Action and Signaling Pathway

**M4K2281** and its analogs are ATP-competitive inhibitors that target the kinase domain of ALK2. [5] By binding to ALK2, they prevent the phosphorylation of downstream signaling molecules, SMAD1/5/8, thereby inhibiting the BMP signaling pathway. This pathway is crucial for various cellular processes, and its aberrant activation is a driver in certain diseases.[4]



[Click to download full resolution via product page](#)

**Figure 1.** Simplified ALK2 signaling pathway and the inhibitory action of **M4K2281**.

## Experimental Protocols

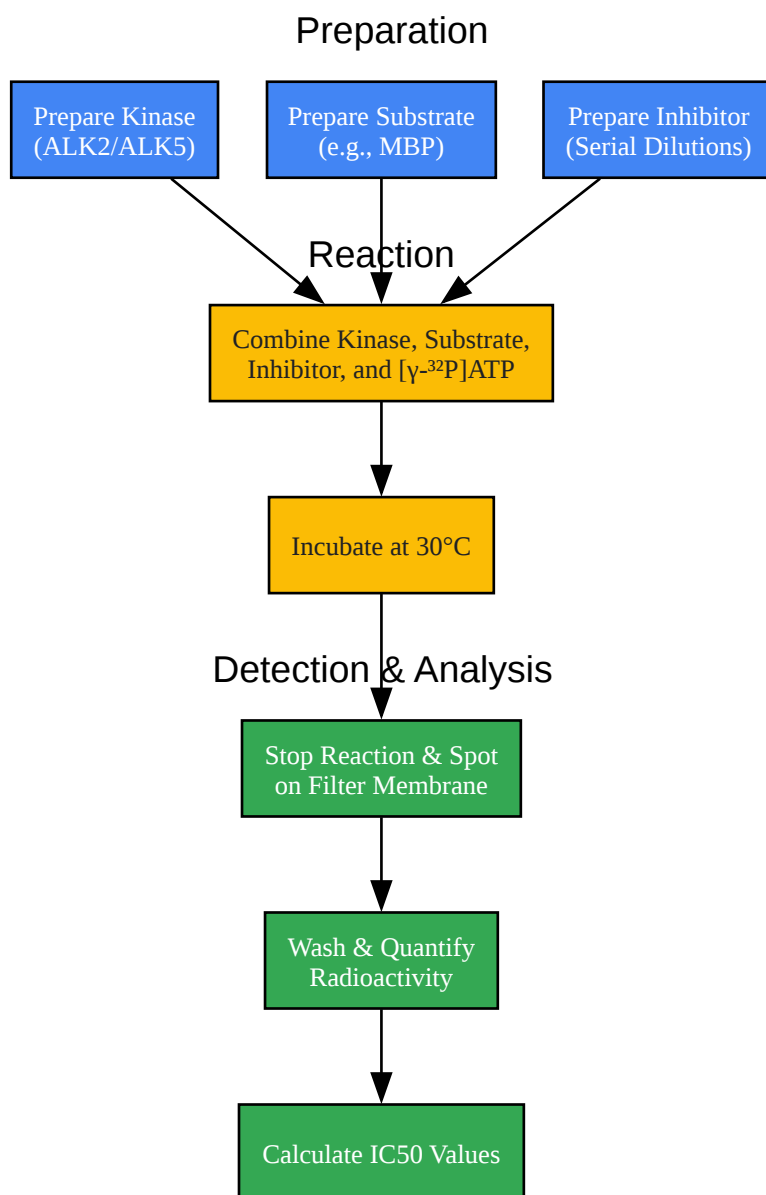
The following are summarized methodologies for key experiments performed in the evaluation of **M4K2281** and its analogs.

### In Vitro Kinase Inhibition Assay

The biochemical potency of the compounds was determined using a radiometric kinase assay.

- Enzyme and Substrate Preparation: Recombinant ALK2 or ALK5 kinase domain was used as the enzyme source. A generic substrate, such as myelin basic protein (MBP), was used.

- **Reaction Mixture:** The kinase, substrate, and varying concentrations of the inhibitor were incubated in a reaction buffer containing ATP (spiked with [ $\gamma$ - $^{32}\text{P}$ ]ATP).
- **Incubation:** The reaction was allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
- **Termination and Detection:** The reaction was stopped, and the radiolabeled, phosphorylated substrate was captured on a filter membrane. The amount of incorporated radioactivity was quantified using a scintillation counter.
- **Data Analysis:** IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.



[Click to download full resolution via product page](#)

**Figure 2.** General workflow for the in vitro radiometric kinase inhibition assay.

## In Vivo Pharmacokinetic (PK) Studies

The in vivo exposure of the compounds was evaluated in a mouse model.[2]

- Animal Model: NOD-SCID male mice were used for the study.

- Dosing: A single dose of the test compound (e.g., 25 mg/kg) was administered orally (p.o.). [1] The formulation typically consisted of 5% DMSO, 47.5% PEG, and 47.5% deionized water with 10% Tween80.[2]
- Sample Collection: Blood samples were collected at various time points (e.g., 1 and 4 hours post-dose) via cardiac puncture or other appropriate methods.
- Sample Processing: Plasma was separated from the blood samples by centrifugation.
- Bioanalysis: The concentration of the compound in the plasma samples was determined using liquid chromatography-mass spectrometry (LC-MS/MS).
- Data Analysis: Key PK parameters such as maximum plasma concentration (C<sub>max</sub>) and time to reach C<sub>max</sub> (T<sub>max</sub>) were determined. For **M4K2281**, a C<sub>max</sub> of 5053 nM was observed at 1 hour in NOD-SCID mice.[1]

## Conclusion

The rigidification strategy employed in the development of **M4K2281** and its 7-membered ring analogs has proven highly successful in generating potent and selective inhibitors of ALK2.[2] The structure-activity relationships established highlight the importance of conformational constraint and the tunability of properties such as permeability through targeted chemical modifications. **M4K2281**, with its low nanomolar potency, moderate blood-brain barrier permeability, and favorable in vivo exposure, represents a significant advancement in the development of therapeutics for ALK2-driven diseases.[1] Further optimization of this scaffold, particularly focusing on the exceptional selectivity demonstrated by the amine-linked analogs, holds promise for future drug candidates.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Structure-Activity Relationship of M4K2281 and Analogs as Potent ALK2 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136520#structure-activity-relationship-of-m4k2281-and-related-compounds]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)